1,6-Naphthyridine-5,7-diol
CAS No.: 1201785-07-0
Cat. No.: VC0176763
Molecular Formula: C8H6N2O2
Molecular Weight: 162.148
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1201785-07-0 |
---|---|
Molecular Formula | C8H6N2O2 |
Molecular Weight | 162.148 |
IUPAC Name | 1H-1,6-naphthyridine-5,7-dione |
Standard InChI | InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4,9H,(H,10,11,12) |
Standard InChI Key | LQTUBSXZGZFBIK-UHFFFAOYSA-N |
SMILES | C1=CNC2=CC(=O)NC(=O)C2=C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,6-Naphthyridine-5,7-diol (CAS: 1201785-07-0) is a nitrogen-containing heterocyclic compound with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The compound belongs to the naphthyridine family, which encompasses six isomeric bicyclic systems containing two pyridine rings . Specifically, 1,6-naphthyridines feature nitrogen atoms at positions 1 and 6 of the bicyclic system .
The structure of 1,6-naphthyridine-5,7-diol can be described as having hydroxyl groups at positions 5 and 7 of the naphthyridine core, which can also exist in tautomeric forms including 7-hydroxy-1,6-naphthyridin-5(6H)-one and 1H-1,6-naphthyridine-5,7-dione .
Physical Properties
1,6-Naphthyridine-5,7-diol appears as a white solid with hygroscopic properties, making it soluble in water and various organic solvents including ethanol and chloroform. Its hygroscopic nature necessitates careful handling and storage to prevent moisture absorption.
Chemical Identity Table
Synthetic Approaches
General Synthetic Methods
The synthesis of naphthyridines, including 1,6-naphthyridine derivatives, generally follows two primary approaches as outlined in literature: (a) construction from a preformed pyridine, and (b) construction from a preformed pyridone . These methods offer versatility in introducing specific substituents at different positions of the naphthyridine scaffold.
Solvent-Free Synthesis
An environmentally friendly approach for synthesizing 1,6-naphthyridine-5,7-diol involves solvent-free and catalyst-free reactions using ketones, malononitrile, and amines. This method entails grinding the reactants in a mortar at room temperature for approximately 5-7 minutes, resulting in high yields of 1,2-dihydro-1,6-naphthyridine derivatives, which can be further converted to 1,6-naphthyridine-5,7-diol.
Cyclization Approaches
Cyclization reactions represent another significant synthetic pathway for naphthyridines. For example, the condensation of appropriately substituted pyridines with diethyl oxalate, followed by the reduction of nitro and carbonyl functions, can lead to naphthyridine core structures . While these methods are primarily described for 1,5-naphthyridines, similar principles can be applied to the synthesis of 1,6-naphthyridine derivatives with appropriate modifications to the starting materials .
Biological Activities
Antimicrobial Properties
1,6-Naphthyridine-5,7-diol exhibits antimicrobial properties that make it a candidate for development as an antimicrobial agent . This activity is consistent with the broader naphthyridine family, where several members have demonstrated significant antibacterial effects. For instance, brominated naphthyridine derivatives have shown selective activity against Bacillus subtilis resistant strains, with inhibitory effects against DNA gyrase (IC₅₀ range 1.7–13.2 µg/mL) .
Anti-inflammatory Activity
Some naturally derived 1,6-naphthyridines have demonstrated anti-inflammatory properties. For example, sophalode K, a 1,6-naphthyridine derivative, significantly decreases the secretion of enzymes playing crucial roles in inflammation development, including inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) . This suggests potential anti-inflammatory applications for structurally related compounds like 1,6-naphthyridine-5,7-diol.
Applications in Research and Drug Development
Coordination Chemistry
1,6-Naphthyridine-5,7-diol serves as a valuable ligand in coordination chemistry for metal ion complexation. The heterocyclic nitrogen-donor characteristics of naphthyridines facilitate the formation of complexes with various metals, which can have significant applications in catalysis and materials science. The hydroxyl groups at positions 5 and 7 provide additional coordination sites, enhancing its utility in metal complex formation.
Drug Discovery
Current Research Trends
Medicinal Chemistry
Current research on 1,6-naphthyridine-5,7-diol and related compounds focuses on their potential as scaffolds for drug development . The extensive literature on naphthyridines highlights their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers are exploring structural modifications to enhance these activities and develop more potent and selective compounds.
Green Chemistry Approaches
The development of environmentally friendly synthetic methods for 1,6-naphthyridine-5,7-diol represents another significant research trend. Solvent-free and catalyst-free approaches align with green chemistry principles and offer more sustainable alternatives to traditional synthetic methods.
Biological Activity Exploration
Ongoing research continues to uncover new biological activities of naphthyridines. For instance, some 1,6-naphthyridine derivatives have shown potential as inhibitors of bone resorption, with implications for treating osteoporosis and hormone therapy-induced bone loss . This expanding knowledge base provides valuable directions for future research on 1,6-naphthyridine-5,7-diol.
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